4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine and related derivatives often involves multi-step chemical reactions, including cyclization and substitution reactions. A series of new derivatives have been synthesized, with their structures confirmed by NMR and mass spectrometry, demonstrating good to moderate activity against human cancer cell lines in some cases (Yakantham, Sreenivasulu, & Raju, 2019).
Scientific Research Applications
Anticancer Activity
4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine derivatives demonstrate potential in anticancer research. For instance, a study by Yakantham et al. (2019) explored the synthesis and anticancer evaluation of related thiazol-4-amine derivatives. These compounds showed good to moderate activity against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells.
Antimicrobial and Antifungal Applications
These compounds are also being studied for their antimicrobial and antifungal properties. A study by Bektaş et al. (2007) synthesized new triazole derivatives related to thiazol-2-amine, showing promising biological activities against various microorganisms. Similarly, Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, which showed significant antimicrobial activities.
Material Science and Polymer Modification
In material science, thiazol-2-amine derivatives are used for modifying polymers. Aly and El-Mohdy (2015) demonstrated the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including thiazol-2-amine derivatives. These modified polymers exhibited enhanced thermal stability and biological activity, making them suitable for medical applications.
Corrosion Inhibition
Thiazol-2-amine derivatives are also being explored for their potential in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives for their effectiveness in inhibiting the corrosion of iron, suggesting potential applications in material preservation.
Molecular Dynamics and Quantum Chemical Studies
Theoretical studies, like those by Adeel et al. (2017), also contribute to understanding the properties of thiazol-2-amine derivatives. These studies involve density functional theory and molecular dynamics simulations to predict the behavior and interactions of these compounds at a molecular level.
Security Ink Development
An interesting application is in the development of security inks. Lu and Xia (2016) synthesized novel compounds related to thiazol-2-amine for use in security inks, demonstrating the versatility of these compounds beyond biomedical and material science applications.
Advanced Synthesis Techniques
Studies like those by Shahbazi-Alavi et al. (2019) focus on advanced synthesis techniques for thiazol-2-amine derivatives, highlighting the ongoing research into more efficient and effective methods of producing these compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-16-9-5-6-12(17-4-2)10(7-9)11-8-18-13(14)15-11/h5-8H,3-4H2,1-2H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYGVYYJHAFFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402365 |
Source
|
Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
112434-78-3 |
Source
|
Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.